

(6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol chemical properties

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Compound of Interest

Compound Name: (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol

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An In-depth Technical Guide to the Chemical Properties and Applications of **(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol**

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine ring system linked to a pyrazole moiety and functionalized with a hydroxymethyl group. This unique structural combination of hydrogen bond donors and acceptors, along with its aromatic features, makes it a valuable building block in medicinal chemistry and materials science.^{[1][2]} Its scaffold is prevalent in a range of biologically active molecules, serving as a key intermediate in the synthesis of novel therapeutic agents targeting neurological disorders, inflammatory conditions, and cancers.^[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, spectroscopic analysis, and explores its current and potential applications in the field of drug discovery.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is **(6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol**. It is also commonly referred to by its synonym, (6-Pyrazol-1-yl-pyridin-3-yl)methanol.^[1] The molecule's core structure consists of a pyridine ring substituted at the 6-position with a 1H-pyrazol-1-yl group and at the 3-position with a methanol (hydroxymethyl) group.

Figure 1: Chemical Structure of **(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol**.

This structure combines a donor-acceptor pyridine ring with the versatile pyrazole heterocycle, making it a prime candidate for forming coordination complexes and participating in hydrogen-bonding studies.^[2]

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source(s)
CAS Number	748796-38-5	[1] [3]
Molecular Formula	C ₉ H ₉ N ₃ O	[1] [4]
Molecular Weight	175.19 g/mol	[1] [4]
Appearance	White or light yellow solid	[1]
Purity	≥ 95-96%	[1]
InChI Key	VJGBDROPWUIYLD-UHFFFAOYSA-N	[4]
Canonical SMILES	<chem>OCc1ccc(nc1)-n2cccn2</chem>	[4]
Storage Conditions	Store at 0-8 °C	[1]

| Solubility | Soluble in organic solvents like methanol and DMSO [\[1\]](#) |

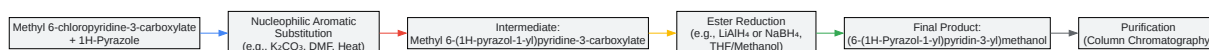
Synthesis and Purification

The synthesis of **(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol** is typically achieved through a multi-step process. A common and efficient strategy involves the nucleophilic aromatic substitution of a halogenated pyridine precursor with pyrazole, followed by the reduction of an ester or aldehyde group at the 3-position of the pyridine ring.

Proposed Synthetic Workflow

The rationale for this two-step approach is its reliability and the commercial availability of the starting materials. The initial substitution reaction leverages the electron-withdrawing nature of

the pyridine nitrogen to activate the ring for nucleophilic attack by pyrazole. The subsequent reduction of the ester is a standard, high-yielding transformation.



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Figure 2: Proposed synthetic workflow for **(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol**.

Experimental Protocol: Synthesis

This protocol describes a representative procedure based on established chemical principles for analogous compounds.

Materials:

- Methyl 6-chloropyridine-3-carboxylate
- 1H-Pyrazole
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Sodium borohydride ($NaBH_4$)
- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Step 1: Synthesis of Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 6-chloropyridine-3-carboxylate (1.0 eq), 1H-pyrazole (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
- Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.
 - Causality: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the nucleophilic substitution. K_2CO_3 acts as a base to deprotonate pyrazole in situ, forming the nucleophile.
- Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
- Cool the mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Reduction to **(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol**

- Dissolve the crude methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., a 4:1 ratio).
- Cool the solution to 0 °C in an ice bath.

- Slowly add sodium borohydride (NaBH_4) (3.0-4.0 eq) portion-wise to the solution.
 - Causality: NaBH_4 is a selective reducing agent for esters and ketones. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions. Methanol acts as a proton source for the workup of the borate-ester complex.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
- Once the reaction is complete, carefully quench the reaction by slowly adding water at 0 °C, followed by saturated NaHCO_3 solution.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

Step 3: Purification

- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol** as a white or light yellow solid.^[1]

Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods. While specific experimental data is proprietary or not widely published, a predicted NMR spectrum can be inferred from the structure.

Table 2: Predicted ^1H and ^{13}C NMR Data (in DMSO-d_6 , values are estimates)

¹ H NMR	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Pyridine-H	~8.50	d	1H	H2
Pyridine-H	~7.90	dd	1H	H4
Pyridine-H	~7.70	d	1H	H5
Pyrazole-H	~8.30	d	1H	Pyrazole-H5'
Pyrazole-H	~7.80	d	1H	Pyrazole-H3'
Pyrazole-H	~6.60	t	1H	Pyrazole-H4'
-CH ₂ -	~4.60	d	2H	-CH ₂ OH

| -OH | ~5.40 | t | 1H | -CH₂OH |

¹³ C NMR	Predicted δ (ppm)	Assignment
Pyridine-C	~152	C6
Pyridine-C	~148	C2
Pyridine-C	~139	C4
Pyridine-C	~135	C3
Pyridine-C	~112	C5
Pyrazole-C	~142	C3'
Pyrazole-C	~128	C5'
Pyrazole-C	~108	C4'
Methanol-C	~62	-CH ₂ OH

Note: Predicted shifts are based on analogous structures and standard chemical shift tables. Actual values may vary.[\[5\]](#)[\[6\]](#)

Reactivity and Applications in Drug Discovery

The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors for cancer and anti-inflammatory agents. [7] The combination of the pyrazole and pyridine rings in **(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol** creates a versatile platform for drug design.

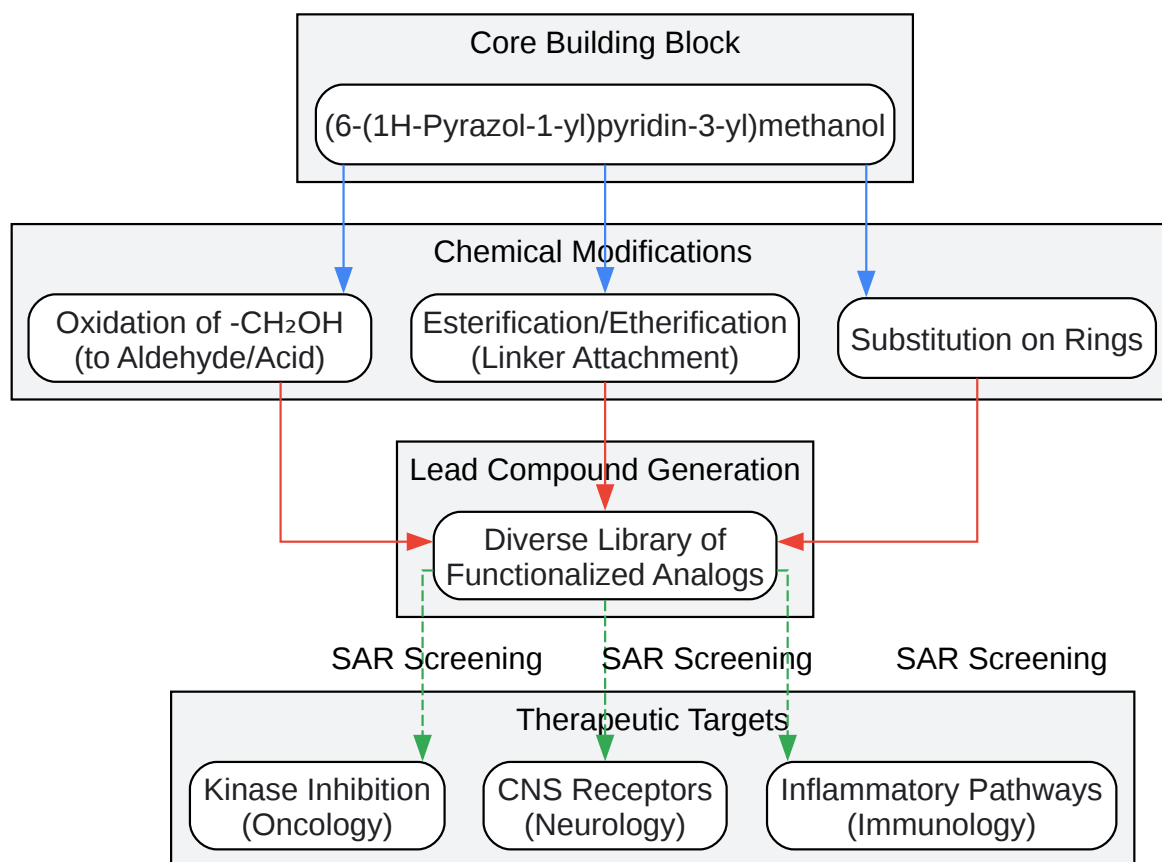
Chemical Reactivity

- **Hydroxyl Group:** The primary alcohol is the main site of reactivity. It can be easily oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers. This functional handle allows for the straightforward attachment of other molecular fragments, a key step in building a library of derivatives for structure-activity relationship (SAR) studies.
- **Pyridine Ring:** The pyridine nitrogen is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination.[1]
- **Pyrazole Ring:** The pyrazole ring is generally stable but can participate in electrophilic substitution under certain conditions.

Role as a Key Intermediate

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with therapeutic potential.[1] The pyrazole-pyridine core is a key feature in a number of kinase inhibitors and other targeted therapies.[7] Research indicates its utility in developing compounds for:

- **Neurological Disorders:** As a building block for agents targeting CNS pathways.[1]
- **Oncology:** The scaffold is related to structures found in MET kinase inhibitors and other anti-cancer agents.[1][8]
- **Inflammation:** The pyrazole nucleus is a well-known pharmacophore in anti-inflammatory drugs.[1]



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Figure 3: Logical flow from the core building block to potential therapeutic applications.

Conclusion

(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is a compound of significant interest to the scientific and drug development community. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for creating novel molecular entities. The presence of the proven pyrazole-pyridine pharmacophore suggests a high potential for its derivatives to interact with important biological targets, paving the way for the development of next-generation therapeutics.

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